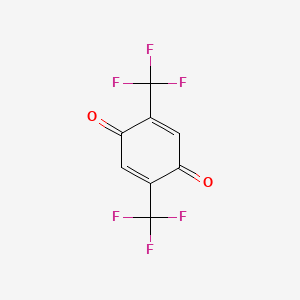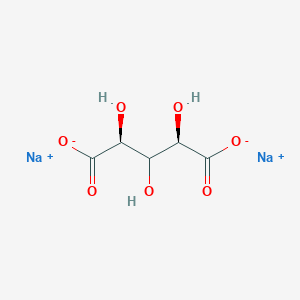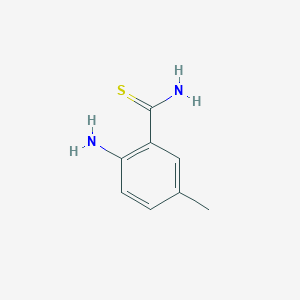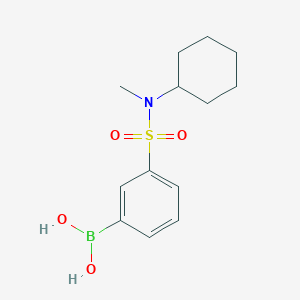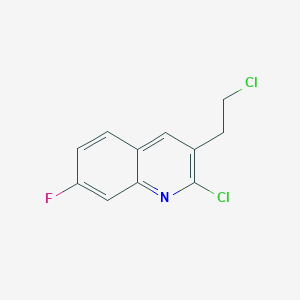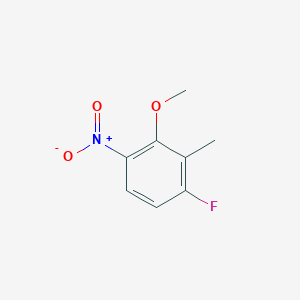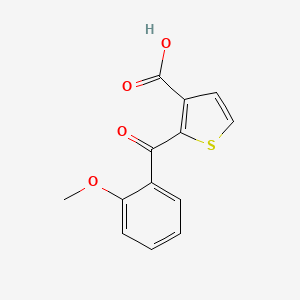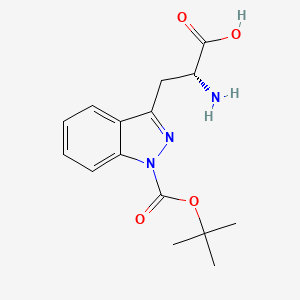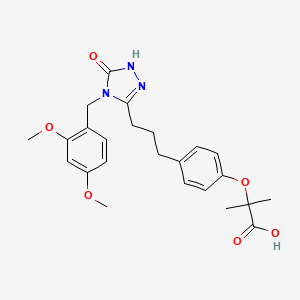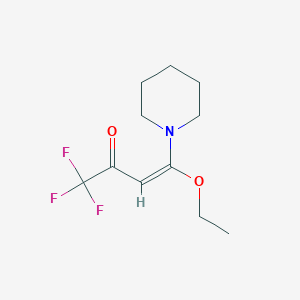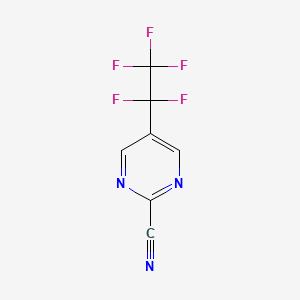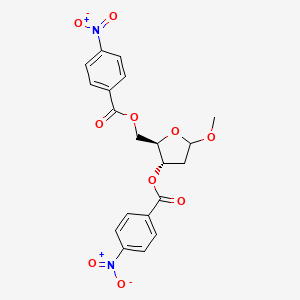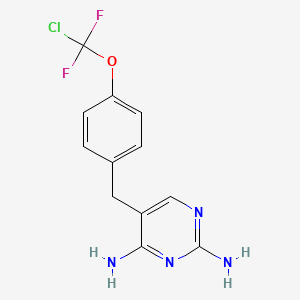
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the reaction of amidines with 1,3-diketones or 1,3-diester systems . For the specific compound , the synthesis might involve the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of an appropriate amidine with a diketone or diester.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Chlorodifluoromethoxy Substitution: The chlorodifluoromethoxy group can be introduced using a suitable chlorodifluoromethoxy reagent under controlled conditions.
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs scalable and efficient synthetic routes. These methods may include:
Catalytic Reactions: Utilizing catalysts such as ZnCl₂ to facilitate the formation of pyrimidine rings.
Multi-component Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process and improve yields.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are explored for their potential as anticancer agents, kinase inhibitors, and antiviral drugs
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Materials Science: Pyrimidine derivatives are investigated for their use in organic electronics and as building blocks for advanced materials.
Wirkmechanismus
The mechanism of action of pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- involves its interaction with specific molecular targets. These targets may include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Investigated for its potential in medicinal chemistry and materials science.
Uniqueness
Pyrimidine, 5-(p-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorodifluoromethoxy group enhances its potential as a versatile building block for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
50823-97-7 |
|---|---|
Molekularformel |
C12H11ClF2N4O |
Molekulargewicht |
300.69 g/mol |
IUPAC-Name |
5-[[4-[chloro(difluoro)methoxy]phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H11ClF2N4O/c13-12(14,15)20-9-3-1-7(2-4-9)5-8-6-18-11(17)19-10(8)16/h1-4,6H,5H2,(H4,16,17,18,19) |
InChI-Schlüssel |
DSRVROMTLLCJAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)OC(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


